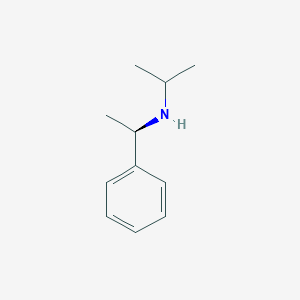
N-(1-phenylethyl)propan-2-amine
Overview
Description
“N-(1-phenylethyl)propan-2-amine” belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It acts as a stimulant and was first developed in the 1970s, mainly for research into the metabolism of, and as a comparison tool to, other amphetamines .
Synthesis Analysis
The synthesis of “N-(1-phenylethyl)propan-2-amine” has been reported in the literature . The synthesis was accomplished by using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .Molecular Structure Analysis
The molecular formula of “N-(1-phenylethyl)propan-2-amine” is C11H17N . It has an average mass of 163.259 Da and a monoisotopic mass of 163.136093 Da .Scientific Research Applications
Neurotoxic and Cardiotoxic Effects
- A study explored the neurotoxic and cardiotoxic effects of synthetic phenylethylamines, including N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA) and prolintane, a compound structurally related to N-(1-phenylethyl)propan-2-amine. It highlighted potential harmful effects on nerves and hearts in mice and rats, suggesting risks of toxicity (Jeong et al., 2022).
Anticonvulsant Activity
- Research on analogues of 4-amino-N-(1-phenylethyl)benzamide, related to N-(1-phenylethyl)propan-2-amine, showed that certain modifications can affect anticonvulsant potency and toxicity. This indicates a relationship between structure and anticonvulsant activity in these compounds (Clark & Davenport, 1987).
Toxicokinetics and Analytical Toxicology
- A study investigated the toxicokinetics and toxicological detectability of novel psychoactive substances, including substances structurally related to N-(1-phenylethyl)propan-2-amine. It provided important data for forensic and clinical toxicology, especially in cases of abuse or intoxication (Richter et al., 2019).
Synthesis Processes
- Research on the synthesis of key intermediates for pharmaceuticals, including processes related to N-(1-phenylethyl)propan-2-amine, contributes to the development of efficient and stereoselective production methods. This is crucial for pharmaceutical applications (Fleck et al., 2003).
Transfer Hydrogenation Catalysis
- A study on the transfer hydrogenation of imines to amines using propan-2-ol in benzene, catalyzed by ruthenium complexes, has implications for the synthesis of compounds including N-(1-phenylethyl)propan-2-amine. This research contributes to the understanding of catalytic processes in organic synthesis (Samec & Bäckvall, 2002).
Photodegradation Studies
- Investigations into the indirect photodegradation of amine drugs, including N-(1-phenylethyl)propan-2-amine analogues, in the presence of nitrate and humic substances under simulated sunlight. This research is important for understanding the environmental fate of these compounds (Chen et al., 2009).
properties
IUPAC Name |
N-(1-phenylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIZDLZUZDWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396683 | |
| Record name | N-(1-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)propan-2-amine | |
CAS RN |
87861-38-9, 19302-16-0 | |
| Record name | N-(1-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylethyl)(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



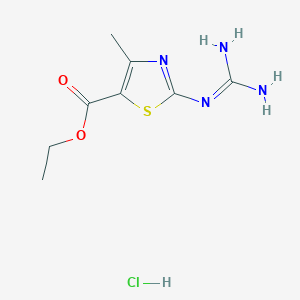
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)


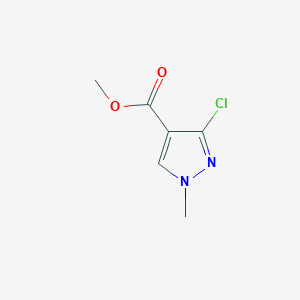

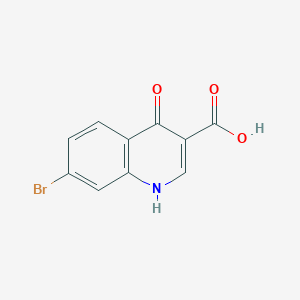
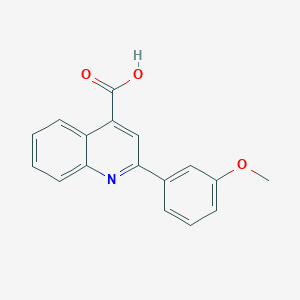
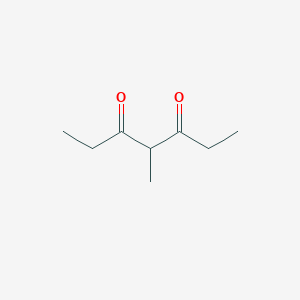



![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)